molecular formula C13H16O10 B14106116 [(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate

[(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate

Cat. No.: B14106116
M. Wt: 332.26 g/mol
InChI Key: YVYSWHGJPLCVAV-XHVBXGQNSA-N
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Preparation Methods

The synthesis of 1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate typically involves the acetylation of α-D-mannopyranose followed by the introduction of the carbonate group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The carbonate group is then introduced using phosgene or a similar reagent under controlled conditions .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate is widely used in scientific research, particularly in the field of glycobiology. Its applications include:

In addition to glycobiology, this compound finds applications in organic synthesis and medicinal chemistry, where it serves as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonate groups play a crucial role in modulating these interactions, thereby influencing the biological activity of the compound .

Comparison with Similar Compounds

1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate can be compared with other acetylated sugars such as:

The uniqueness of 1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate lies in its specific acetylation pattern and the presence of the carbonate group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16O10

Molecular Weight

332.26 g/mol

IUPAC Name

[(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate

InChI

InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10?,11+,12+/m1/s1

InChI Key

YVYSWHGJPLCVAV-XHVBXGQNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C

Origin of Product

United States

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